molecular formula C14H10Cl3NO B3877133 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B3877133
M. Wt: 314.6 g/mol
InChI Key: OKPLDCXAHWQSKR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a benzamide core, making it a highly substituted aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation Reactions: Oxidized derivatives, such as carboxylic acids.

    Reduction Reactions: Reduced derivatives, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: It serves as a tool compound in biological studies to investigate the effects of chlorine substitution on biological activity and molecular interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the amide group play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide

Uniqueness

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzamide core. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-10(15)3-2-4-13(8)18-14(19)9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPLDCXAHWQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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